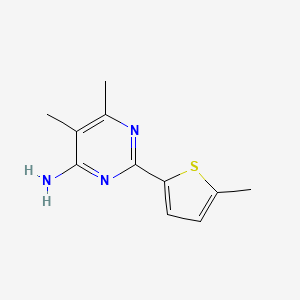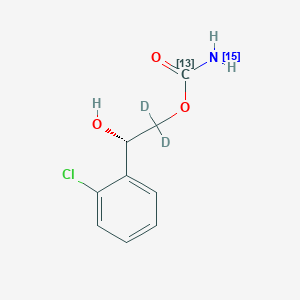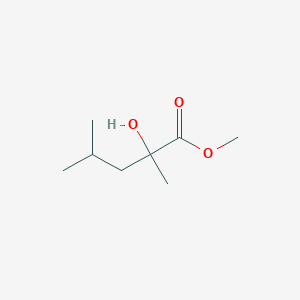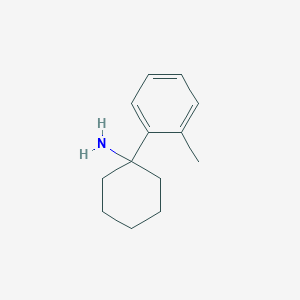
1-(2-Methylphenyl)cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H19N. It is a primary amine, meaning it contains a nitrogen atom bonded to one alkyl or aryl group and two hydrogen atoms. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a 2-methylphenyl group and an amine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with cyclohexanone, followed by reductive amination. The reaction conditions typically include:
Temperature: Room temperature to 80°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Reagents: Hydrogen gas (H2) for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
化学反应分析
Types of Reactions
1-(2-Methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
1-(2-Methylphenyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(2-Methylphenyl)cyclohexan-1-amine involves its interaction with biological targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Phenylcyclohexan-1-amine: Lacks the methyl group on the phenyl ring, resulting in different steric and electronic properties.
1-(2-Chlorophenyl)cyclohexan-1-amine: Contains a chlorine atom instead of a methyl group, leading to different reactivity and biological activity.
1-(2-Methoxyphenyl)cyclohexan-1-amine: Contains a methoxy group, which can influence the compound’s solubility and interaction with biological targets.
Uniqueness
1-(2-Methylphenyl)cyclohexan-1-amine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic characteristics. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
1-(2-methylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H19N/c1-11-7-3-4-8-12(11)13(14)9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3 |
InChI 键 |
VVHIUCXGHNKGMW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2(CCCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


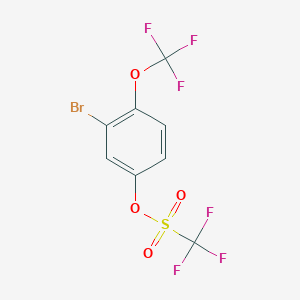
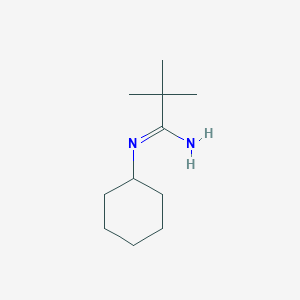
![Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B13442795.png)
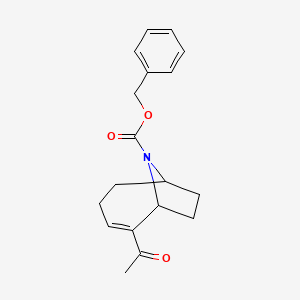
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
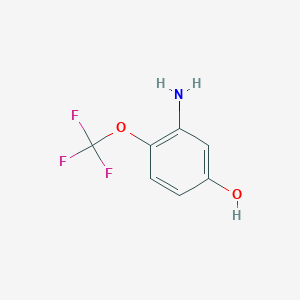
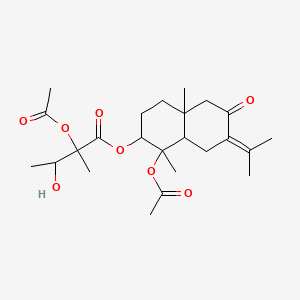
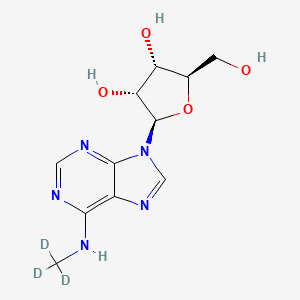
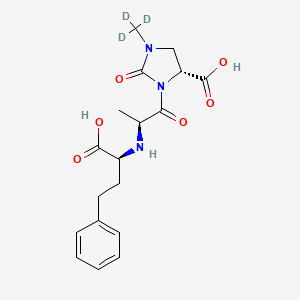
![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
